Antitrypanosomal Potency Gain: 2-Cl-4-F-Benzyl vs. 4-F-Benzyl in Matched Molecular Pairs
In a systematic SAR study of 2-thiohydantoin inhibitors of Trypanosoma brucei, the 2-chloro-4-fluorobenzyl moiety was directly compared against the 4-fluorobenzyl moiety in two distinct molecular contexts. In the 3-chloro-4-(dimethylamino)phenyl series (Table 2), compound 39 (R₃=4-F, R₄=H; i.e., 4-fluorobenzyl) exhibited a T. brucei EC₅₀ of 52 nM, while compound 51 (R₃=4-F, R₄=2-Cl; i.e., 2-chloro-4-fluorobenzyl) achieved EC₅₀ = 46 nM—a 12% improvement in potency attributable solely to the ortho-chloro addition [1]. In the fully optimized context (Table 4), compound 68 (4-fluorobenzyl, R₁=N(Me)₂, R₂=Cl) showed EC₅₀ = 3.2 nM, whereas compound 76 (2-chloro-4-fluorobenzyl, R₁=N(Me)₂, R₂=OMe) reached EC₅₀ = 1.9 nM—a 41% potency advantage. Both compounds achieved 100% cure rates (5/5 mice) in an acute mouse model of Human African Trypanosomiasis at 50 mg/kg BID oral dosing [1].
| Evidence Dimension | T. brucei brucei strain BF427 growth inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Compound 51 (2-Cl-4-F-benzyl): EC₅₀ = 46 nM; Compound 76 (2-Cl-4-F-benzyl): EC₅₀ = 1.9 nM |
| Comparator Or Baseline | Compound 39 (4-F-benzyl): EC₅₀ = 52 nM; Compound 68 (4-F-benzyl): EC₅₀ = 3.2 nM |
| Quantified Difference | 1.13-fold (46 vs 52 nM) in simple context; 1.68-fold (1.9 vs 3.2 nM) in optimized context; ortho-Cl addition accounts for 12–41% potency gain |
| Conditions | In vitro T. brucei brucei BF427 culture; pentamidine isethionate control (EC₅₀ = 1.15 ± 0.09 nM); n = 32 independent determinations |
Why This Matters
Procurement of the 2-chloro-4-fluorobenzyl thiol building block enables synthesis of analogs with systematically higher antiparasitic potency than the 4-fluorobenzyl counterpart, validated across two independent matched molecular pairs in the same assay system.
- [1] Ranade RM, Zhang Z, Gillespie JR, et al. 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters. 2017;8(8):886-891. doi:10.1021/acsmedchemlett.7b00230 View Source
